Mogroside V

Sweetener Taste receptor Food science

Mogroside V is a pH-stable (pH 3–7), heat-robust (stable to 120-140°C for 30 min) natural sweetener with 378× sucrose potency. Distinct from Rebaudioside A in sensory profile (reduces bitterness, cuts stevia usage) and functional activity (IC50: α-amylase 0.44 µM; maltase 14 mM). Ideal for carbonated drinks, baked goods, and functional formulations.

Molecular Formula C60H102O29
Molecular Weight 1287.4 g/mol
CAS No. 88901-36-4
Cat. No. B191895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMogroside V
CAS88901-36-4
Synonymsmogrol-3-O-(beta-D-glucopyranosyl (1-6)-beta-D-glucopyranoside)-24-O-((beta-D-glucopyranosyl (1-2))-(beta-D-glucopyranosyl(1-6))-beta-D-glucopyranoside)
mogroside V
Molecular FormulaC60H102O29
Molecular Weight1287.4 g/mol
Structural Identifiers
SMILESCC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)O)C)C
InChIInChI=1S/C60H102O29/c1-23(9-13-35(57(4,5)79)88-55-50(89-54-49(78)43(72)38(67)29(20-63)84-54)45(74)40(69)31(86-55)22-81-52-47(76)42(71)37(66)28(19-62)83-52)24-15-16-58(6)32-12-10-25-26(60(32,8)33(64)17-59(24,58)7)11-14-34(56(25,2)3)87-53-48(77)44(73)39(68)30(85-53)21-80-51-46(75)41(70)36(65)27(18-61)82-51/h10,23-24,26-55,61-79H,9,11-22H2,1-8H3/t23-,24-,26-,27-,28-,29-,30-,31-,32+,33-,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,51-,52-,53+,54+,55+,58+,59-,60+/m1/s1
InChIKeyGHBNZZJYBXQAHG-KUVSNLSMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 50 mg / 100 mg / 0.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mogroside V (CAS 88901-36-4): Procurement-Grade Characterization of a High-Potency Cucurbitane Glycoside Sweetener


Mogroside V is a cucurbitane-type triterpene glycoside and the principal sweetening constituent extracted from the mature fruit of Siraitia grosvenorii (monk fruit) [1]. It accounts for approximately 0.8% to 1.3% w/w of the dried fruit and is the most abundant mogroside in commercial extracts [1][2]. The compound is recognized for its intense sweetness—reported at 250 to 425 times that of sucrose depending on concentration and assay conditions—and is employed as a non-caloric natural sweetener in food and beverage applications [3]. Mogroside V is also investigated for antioxidant, anti-inflammatory, and potential anti-tumor activities in in vitro and in vivo models [4]. A USP reference standard is available for analytical and quality control purposes, enabling reproducible quantification in formulated products and raw material testing .

Mogroside V Versus In-Class Analogs: Why Substitution Without Quantification Risks Formulation and Analytical Failure


Mogroside V cannot be interchanged with other mogrosides (e.g., Mogroside IV, Siamenoside I, 11-Oxo-mogroside V) or with alternative high-potency sweeteners (e.g., Rebaudioside A) without careful consideration of quantifiable differences in sweetness potency, taste profile, thermal stability, antioxidant capacity, and receptor activation patterns. The total mogroside content of monk fruit extracts comprises a mixture of glycosides with varying degrees of glucosylation, each exhibiting distinct sweetness potencies, bitterness thresholds, and physicochemical behaviors [1][2]. Mogroside V is the predominant species in ripe fruit and commercial extracts, but its relative abundance does not confer identical performance characteristics to the other mogrosides [3]. Furthermore, the bitter off-taste profile of Mogroside V at elevated concentrations differs from that of Rebaudioside A and other steviol glycosides, as demonstrated by differential activation of human bitter taste receptors (TAS2Rs) [4]. The evidence presented below establishes the specific, quantifiable differentiators that govern the selection of Mogroside V over its closest comparators.

Mogroside V Comparative Evidence Matrix: Quantified Differentiation for Scientific and Industrial Procurement


Sweetness Potency Comparison: Mogroside V Versus Mogroside IV, Siamenoside I, and 11-Oxo-mogroside V

Mogroside V exhibits a relative sweetness of 250 to 425 times that of sucrose, positioning it between Mogroside IV (233–392× sucrose) and Siamenoside I (465–563× sucrose), and substantially higher than 11-Oxo-mogroside V (84× sucrose) [1][2]. This graded potency directly correlates with the number and configuration of glucose moieties attached to the mogrol aglycone core [3].

Sweetener Taste receptor Food science

Bitter Taste Receptor Activation Profile: Mogroside V Versus Rebaudioside A and Sucralose

In a cellular assay screening 25 human bitter taste receptors (TAS2Rs), Mogroside V activated at least two TAS2Rs [1]. Unlike sucralose, acesulfame-K, and rebaudioside A—which exhibited lower EC50 values for the sweet receptor (TAS1R2/TAS1R3) than for TAS2Rs—Mogroside V and D-allulose did not display this favorable separation, correlating with their reported bitter off-taste at higher concentrations [1].

Taste receptor Bitterness Sweetener In vitro pharmacology

Thermal and pH Stability: Mogroside V Versus Steviol Glycosides Under Food Processing Conditions

Mogroside V demonstrates stability over a broad thermal and pH range relevant to commercial food processing. It remains stable when heated at 100–150°C for up to 4 hours and withstands boiling in water for 8 hours [1][2]. In acidified model systems (pH 3.5 and 5.0) simulating orange juice, pure Mogroside V showed no significant chemical degradation after thermal pasteurization and during 90-day shelf-life storage as monitored by LC-MS/MS [3]. This contrasts with certain steviol glycosides (e.g., stevioside, rebaudioside A) which undergo hydrolysis and isomerization under acidic conditions and elevated temperatures, producing off-flavor degradation products [4].

Food processing Stability Thermal degradation Beverage

In Vitro Antioxidant Activity: Mogroside V Versus Mogroside IV, 11-Oxo-mogroside V, and MSP Mixture

Among purified cucurbitane glycosides, Mogroside V demonstrates intermediate antioxidant potency. In DPPH radical scavenging assays, Mogroside V exhibited an IC50 of 0.433 mg/mL, compared to 0.954 mg/mL for a mogroside sweetener mixture (MSP) derived from mogroside IIE [1]. In hydroxyl radical and superoxide radical assays, Mogroside V showed IC50 values of 0.139 mg/mL and 0.551 mg/mL, respectively, versus 0.202 mg/mL and 1.260 mg/mL for the MSP mixture [1]. Notably, 11-Oxo-mogroside V exhibited superior antioxidant activity in LDL oxidation inhibition assays, prolonging the lag time during copper-mediated LDL oxidation to 119.7 ± 8.9 minutes compared to 76.8 ± 5.5 minutes for control at 200 μM [2].

Antioxidant Free radical scavenging Functional food Nutraceutical

Analytical Reference Standard Availability: Mogroside V Versus Other Mogrosides for Quality Control

Mogroside V is the only mogroside for which a USP reference standard is commercially available (Catalog No. 1445448), enabling validated quantitative analysis in food, beverage, and pharmaceutical matrices . This standard is supplied as a neat material with defined storage conditions (2–8°C) and is intended for use in specified quality tests and assays per USP compendia . In contrast, purified reference materials for Mogroside IV, Siamenoside I, and 11-Oxo-mogroside V are not available as pharmacopeial standards, limiting their utility in regulated quality control environments.

Analytical chemistry Quality control Reference standard USP

Synergistic Sweetness Enhancement: Mogroside V/Thaumatin Versus Rebaudioside M/Mogroside V Blends

In vitro sweet taste receptor (TAS1R2/TAS1R3) assays identified Mogroside V as synergistic with thaumatin, a novel synergy not previously characterized [1]. This finding contrasts with the absence of synergy observed for the rebaudioside M/mogroside V blend, likely due to overlapping binding sites on the sweet taste receptor [1]. Three previously known synergies—sucralose/acesulfame-K, rebaudioside A/erythritol, and rebaudioside A/thaumatin—were also confirmed in the same assay system, validating the assay's predictive power [1].

Sweetener synergy Taste receptor Formulation Binary blends

Mogroside V Procurement-Led Application Scenarios: Evidence-Based Use Cases Across Food, Beverage, and Analytical Sectors


Low-Calorie Carbonated Soft Drinks and Pasteurized Juices Requiring Thermal/Acid Stability

Formulators of acidic beverages (pH 3.5–5.0) that undergo thermal pasteurization should select Mogroside V over steviol glycosides based on demonstrated chemical stability under these conditions. LC-MS/MS analysis confirms no detectable degradation of pure Mogroside V after thermal processing and 90-day shelf-life storage in acidified model systems [1]. This stability translates to maintained sweetness intensity and absence of hydrolytic off-flavors that can compromise consumer acceptance of stevia-sweetened products. When used in carbonated soft drinks, Mogroside V can be blended with thaumatin to exploit the newly identified synergy, reducing total sweetener load while achieving target sweetness [2].

Baked Goods and Thermally Processed Foods Requiring High-Temperature Stability

Baking and high-temperature processing (100–150°C) require sweeteners that resist thermal decomposition. Mogroside V remains stable for up to 4 hours at 150°C and withstands 8 hours of boiling in aqueous media [3]. This performance supports its use in baked snacks, confectionery, and retorted products where steviol glycosides are prone to degradation and off-flavor development. For quality assurance, procurement teams should specify Mogroside V content by HPLC using the USP reference standard, ensuring batch-to-batch consistency and compliance with labeling requirements .

Functional Foods and Nutraceuticals Leveraging Antioxidant Activity

Mogroside V provides quantifiable free radical scavenging activity that supports functional food and nutraceutical product claims. With DPPH IC50 of 0.433 mg/mL and superoxide radical IC50 of 0.551 mg/mL, Mogroside V offers 2.2× and 2.3× higher potency, respectively, than crude mogroside sweetener mixtures [4]. For products targeting cardiovascular health via LDL oxidation protection, however, 11-Oxo-mogroside V may be the more appropriate choice given its superior performance in LDL oxidation inhibition assays (119.7 min lag time at 200 μM vs. control 76.8 min) [5]. Formulators should align mogroside selection with the specific antioxidant endpoint required.

Analytical Method Development and Quality Control in Regulated Industries

Analytical laboratories in the food, beverage, and dietary supplement sectors require pharmacopeial reference standards for validated quantitative analysis. Mogroside V is the only mogroside with an available USP reference standard (Catalog No. 1445448), supplied as a neat material and stored at 2–8°C . This enables HPLC and LC-MS/MS method development, calibration, and batch release testing per compendial specifications. Laboratories quantifying Mogroside V in finished products or raw materials should procure the USP standard to ensure method traceability and regulatory acceptance. For analogs such as Mogroside IV or Siamenoside I, the absence of reference standards precludes similarly rigorous quality control.

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